molecular formula C26H23BrN4O B2359558 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone CAS No. 330202-29-4

4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone

Cat. No.: B2359558
CAS No.: 330202-29-4
M. Wt: 487.401
InChI Key: SLVVXOMTLCMRRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of methods for the synthesis of piperazine derivatives, such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another method could involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include cyclization of 1,2-diamine derivatives with sulfonium salts, and the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Synthesis and Use as Fluorescent Brightening Agents

Quinazoline derivatives, including those similar to 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone, have been studied for their potential use as fluorescent brightening agents. Rangnekar and Shenoy (1987) synthesized various 2-aryl-6-bromoquinolines and explored their potential as fluorescent brightening agents in different applications (Rangnekar & Shenoy, 1987).

Antiviral and Cytotoxic Activities

A study by Selvam et al. (2010) synthesized a series of quinazolinone derivatives, including compounds structurally related to this compound, to evaluate their antiviral activity against HIV, HSV, and vaccinia viruses. Notably, one of the compounds demonstrated significant antiviral activity (Selvam et al., 2010).

Pharmacological Activities

Research by Rajveer et al. (2010) focused on the synthesis of substituted 6-bromoquinazolinones, which are known for various pharmacological properties such as anti-inflammatory, analgesic, and anti-bacterial activities. This study provides insight into the broader pharmacological potential of quinazolinone derivatives (Rajveer et al., 2010).

Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation

A 2002 study by Matsuno et al. explored 4-substituted quinazoline derivatives as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, indicating potential therapeutic applications in atherosclerosis and cellular proliferative disorders (Matsuno et al., 2002).

Synthesis and Characterization of Novel Quinazoline Derivatives

Asundaria, Patel, and Mehta (2011) synthesized novel quinazoline-substituted 1,3,4-thiadiazolium-5-thiolates, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Asundaria et al., 2011).

Properties

IUPAC Name

[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVXOMTLCMRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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